7-Hydroxy-2-acetamidofluorene

Descripción general

Descripción

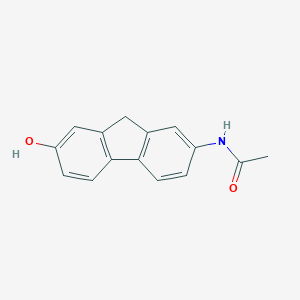

7-Hydroxy-2-acetamidofluorene is a member of fluorenes . It has a molecular formula of C15H13NO2 and a molecular weight of 239.27 g/mol . The IUPAC name for this compound is N-(7-hydroxy-9H-fluoren-2-yl)acetamide .

Molecular Structure Analysis

The molecular structure of 7-Hydroxy-2-acetamidofluorene consists of 33 bonds in total, including 20 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, and 12 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings . The compound also contains 1 secondary amide (aliphatic) and 1 aromatic hydroxyl .

Physical And Chemical Properties Analysis

The computed properties of 7-Hydroxy-2-acetamidofluorene include a molecular weight of 239.27 g/mol, an XLogP3 of 2.9, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 239.094628657 g/mol .

Aplicaciones Científicas De Investigación

Carcinogenicity Studies : It's used to study the relationship between carcinogenicity and carcinogen binding in liver cell constituents of various animals (Mcgregor, 1975).

Enzyme System Research : The compound aids in studying the N- and ring-hydroxylation of 2-acetamidofluorene by rat liver reconstituted cytochrome P-450 enzyme systems (Lotlikar & Zaleski, 1975).

Comparative Animal Studies : It helps determine if guinea pigs react similarly to rats when exposed to carcinogenic agents (Urquhart, 1955).

Teratogenicity Research : This compound is principally responsible for neural tube defects caused by 2-acetylaminofluorene in cultured whole rat embryos (Faustman-Watts et al., 1985).

Metabolism and Resistance Studies : It may be a metabolite of N-hydroxy-2-acetamidofluorene, involved in the resistance of guinea-pigs and monkeys to the carcinogenic effects of arylamines and arylamides (Razzouk, Mercier, & Roberfroid, 1980).

Chemical Research : It's identified as a novel compound with potential applications in chemical research (Pitzer & Ray, 1968).

Carcinogenic Activity Analysis : N-Hydroxy-2-acetylaminofluorene, a major metabolite of 2-acetylaminofluorene, is more active in producing tumors in various rat tissues (Miller, Miller, & Hartmann, 1961).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(7-hydroxy-9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYOKTUAMJNEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189837 | |

| Record name | Acetamide, N-(7-hydroxy-9H-fluoren-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-2-acetamidofluorene | |

CAS RN |

363-49-5 | |

| Record name | N-(7-Hydroxy-9H-fluoren-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-(7-Hydroxy-2-fluorenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2-acetamidofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(7-hydroxy-9H-fluoren-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-(7-HYDROXY-2-FLUORENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGD8AM5AGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

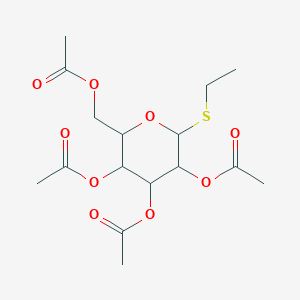

Retrosynthesis Analysis

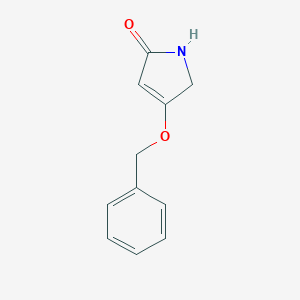

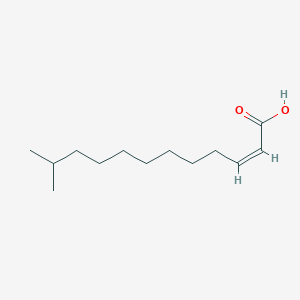

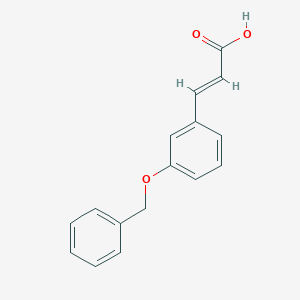

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

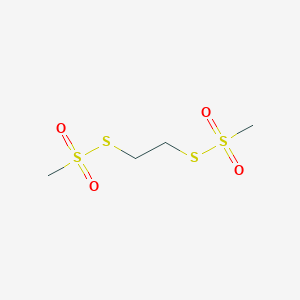

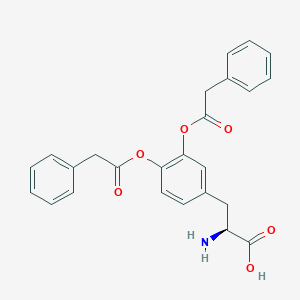

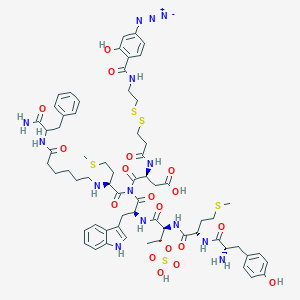

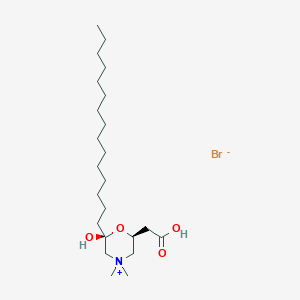

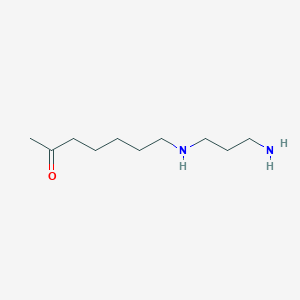

Feasible Synthetic Routes

Q & A

Q1: How is 7-hydroxy-2-acetylaminofluorene formed in the body?

A: 7-Hydroxy-2-acetylaminofluorene is generated through the metabolic process of hydroxylation, primarily in the liver. This process involves the addition of a hydroxyl group (-OH) to the 2-AAF molecule by specific enzymes, mainly cytochrome P450 enzymes [, ].

Q2: What is the significance of 7-hydroxy-2-acetylaminofluorene in 2-AAF metabolism?

A: 7-Hydroxy-2-acetylaminofluorene is a major metabolite of 2-AAF, along with N-hydroxy-2-acetylaminofluorene, in several species including rabbits []. The ratio of these metabolites can differ between species and may play a role in species-specific susceptibility to 2-AAF-induced carcinogenesis [, ].

Q3: Does the formation of 7-hydroxy-2-acetylaminofluorene vary between species?

A: Yes, studies demonstrate variations in the metabolism of 2-AAF, and consequently, the formation of 7-hydroxy-2-acetylaminofluorene, across different species. For instance, guinea pigs and monkeys exhibit resistance to 2-AAF's carcinogenic effects, potentially linked to their efficient metabolism of N-hydroxy metabolites, including 7-hydroxy-2-acetylaminofluorene [].

Q4: What is the role of intestinal bacteria in the metabolism of 2-AAF and the formation of 7-hydroxy-2-acetylaminofluorene?

A: Intestinal bacteria contribute to the complex metabolism of 2-AAF. Studies show that these bacteria possess nitroreductase activity, which can convert 2-nitrofluorene (a precursor to 2-AAF) into 2-aminofluorene. Subsequently, intestinal bacteria with acylating activity can transform 2-aminofluorene into 2-AAF and 2-formylaminofluorene, both of which can be further metabolized into 7-hydroxy-2-acetylaminofluorene and other metabolites [].

Q5: How does castration affect the formation of 7-hydroxy-2-acetylaminofluorene?

A: Research indicates that neonatal castration in male rats can "feminize" the metabolism of 2-AAF in the liver []. This feminization is likely due to the influence of the hypothalamo-pituitary-liver axis and results in increased formation of 7-hydroxy-2-acetylaminofluorene, mirroring the metabolic profile observed in female rats [].

Q6: What analytical methods are employed for the detection and quantification of 7-hydroxy-2-acetylaminofluorene?

A: Several techniques are available for analyzing 7-hydroxy-2-acetylaminofluorene. High-pressure liquid chromatography (HPLC), often coupled with the Salmonella/microsome mutagenicity test, enables the detection of even trace amounts of 7-hydroxy-2-acetylaminofluorene and helps assess its potential mutagenicity []. Quantitative spectrophotometry provides a method for precise measurement of 7-hydroxy-2-acetylaminofluorene levels [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)